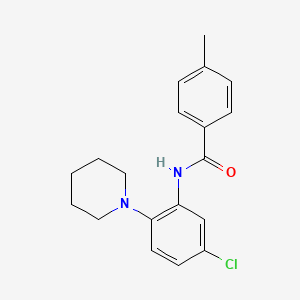

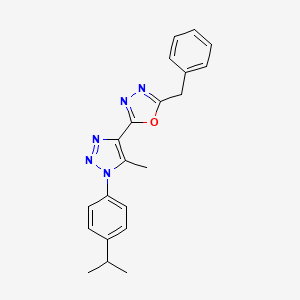

N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-chloro-2-piperidinophenyl)-4-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C18H18ClFN2O and a molecular weight of 332.8 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Benzamide derivatives, particularly 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have been synthesized and evaluated for their effects on gastrointestinal motility. These derivatives, including benzoyl, phenylsulfonyl, and benzylsulfonyl variants, have shown the potential to accelerate gastric emptying and increase the frequency of defecation. Notably, a compound identified as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (13a, Y-36912) was found to be a selective 5-HT4 receptor agonist, offering a promising prokinetic profile with reduced side effects attributed to minimal 5-HT3- and dopamine D2 receptor-binding affinity. This compound, through oral administration, enhanced gastric emptying and defecation in mice, suggesting potential as a novel prokinetic agent effective for both upper and lower gastrointestinal tracts (Sonda et al., 2004).

Modification for Biological Effect Improvement

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, the active substance in the drug Niclosamide (Phenasal), was modified to improve its biological effect. The reactions with higher amines and 1-(2-aminoethyl)-piperazine resulted in water-soluble ammonium salts while retaining pharmacophoric groups essential for antihelminthic effect. The product structure, confirmed through X-ray analysis, showed potential for enhanced pharmacological activity without nucleophilic aromatic substitution of chlorine (Galkina et al., 2014).

Metabolism of Orexin Receptor Antagonist

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The disposition of [14C]SB-649868 in humans indicated primary elimination through feces and a notable presence of more slowly cleared metabolites, as evidenced by the longer half-life of plasma radioactivity compared to unchanged SB-649868. The principal circulating components were SB-649868 and an unusual hemiaminal metabolite, suggesting extensive metabolism primarily via oxidation of the benzofuran ring (Renzulli et al., 2011).

Glycine Transporter 1 Inhibition

The identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n) as a potent glycine transporter 1 (GlyT1) inhibitor highlighted the potential of specific structural modifications for improving drug-like properties and central nervous system activity. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

Safety and Hazards

This compound is not intended for human or veterinary use and should be used for research purposes only.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-chloro-2-piperidin-1-ylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-14-5-7-15(8-6-14)19(23)21-17-13-16(20)9-10-18(17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJLURKESLXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline](/img/structure/B2417725.png)

![6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2417726.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2417728.png)

![2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2417730.png)

![tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2417731.png)

![3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2417737.png)

![1-(5-(3-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2417739.png)

![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2417741.png)

![2-(methylsulfonyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2417742.png)

![2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417748.png)